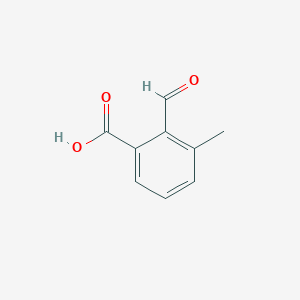
2-Formyl-3-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-formyl-3-méthylbenzoïque est un composé organique de formule moléculaire C9H8O3. Il s'agit d'un dérivé de l'acide benzoïque, caractérisé par la présence d'un groupe formyle (-CHO) et d'un groupe méthyle (-CH3) liés au cycle benzénique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'acide 2-formyl-3-méthylbenzoïque peut être synthétisé par plusieurs méthodes. Une approche courante implique la formylation de l'acide 3-méthylbenzoïque par la réaction de Vilsmeier-Haack, qui utilise le N,N-diméthylformamide (DMF) et l'oxychlorure de phosphore (POCl3) comme réactifs. La réaction se déroule généralement dans des conditions douces, produisant le produit souhaité avec un bon rendement .
Méthodes de production industrielle : La production industrielle de l'acide 2-formyl-3-méthylbenzoïque peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le choix des réactifs et des conditions réactionnelles peut être optimisé pour garantir un rendement élevé et une pureté du produit. Les réacteurs à flux continu et d'autres technologies avancées peuvent être utilisés pour améliorer l'efficacité et la capacité de production du procédé.
Analyse Des Réactions Chimiques
Types de réactions : L'acide 2-formyl-3-méthylbenzoïque subit diverses réactions chimiques, notamment :
Oxydation : Le groupe formyle peut être oxydé en groupe acide carboxylique à l'aide d'oxydants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Réduction : Le groupe formyle peut être réduit en groupe hydroxyméthyle (-CH2OH) à l'aide d'agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution : Le groupe méthyle peut subir des réactions de substitution électrophile, telles que l'halogénation ou la nitration, dans des conditions appropriées.
Réactifs et conditions courants :
Oxydation : KMnO4 en milieu acide ou neutre.
Réduction : NaBH4 dans le méthanol ou l'éthanol.
Substitution : Halogénation à l'aide de brome (Br2) en présence d'un catalyseur tel que le fer (Fe).
Principaux produits :
Oxydation : L'acide 2-formyl-3-méthylbenzoïque peut être converti en acide 2-carboxy-3-méthylbenzoïque.
Réduction : Le produit est l'acide 2-(hydroxyméthyl)-3-méthylbenzoïque.
Substitution : Les produits comprennent l'acide 2-formyl-3-bromométhylbenzoïque ou l'acide 2-formyl-3-nitrométhylbenzoïque, selon le substituant introduit.
4. Applications de la recherche scientifique
L'acide 2-formyl-3-méthylbenzoïque a une large gamme d'applications dans la recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de molécules organiques plus complexes. Il est utilisé dans la préparation de divers dérivés et intermédiaires en synthèse organique.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant que précurseur de composés pharmaceutiques ayant des applications thérapeutiques.
Industrie : Il est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 2-formyl-3-méthylbenzoïque dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles cellulaires telles que les enzymes ou les récepteurs, modulant leur activité. Le groupe formyle peut participer à des réactions d'addition nucléophile, tandis que le groupe méthyle peut influencer les interactions hydrophobes du composé et son affinité de liaison.
Composés similaires :
Acide 2-formylbenzoïque : Il manque le groupe méthyle, ce qui peut affecter sa réactivité et ses applications.
Acide 3-formylbenzoïque : La position du groupe formyle diffère, ce qui entraîne des variations dans le comportement chimique.
Acide 2-formyl-5-méthylbenzoïque : Structure similaire, mais avec le groupe méthyle à une position différente.
Unicité : L'acide 2-formyl-3-méthylbenzoïque est unique en raison du positionnement spécifique des groupes formyle et méthyle sur le cycle benzénique.
Applications De Recherche Scientifique
2-Formyl-3-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. It is used in the preparation of various derivatives and intermediates in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-formyl-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the methyl group can influence the compound’s hydrophobic interactions and binding affinity.
Comparaison Avec Des Composés Similaires
2-Formylbenzoic acid: Lacks the methyl group, which can affect its reactivity and applications.
3-Formylbenzoic acid: The position of the formyl group differs, leading to variations in chemical behavior.
2-Formyl-5-methylbenzoic acid: Similar structure but with the methyl group at a different position.
Uniqueness: 2-Formyl-3-methylbenzoic acid is unique due to the specific positioning of the formyl and methyl groups on the benzene ring
Propriétés
Formule moléculaire |
C9H8O3 |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
2-formyl-3-methylbenzoic acid |
InChI |
InChI=1S/C9H8O3/c1-6-3-2-4-7(9(11)12)8(6)5-10/h2-5H,1H3,(H,11,12) |
Clé InChI |
HAPSIERNKNINQG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


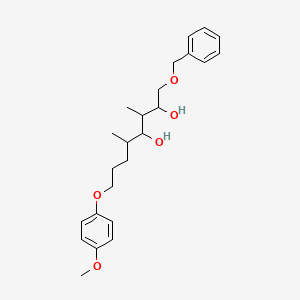
![13-[5-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-9,9-dimethylxanthen-4-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosane](/img/structure/B12292784.png)
![1-(3-hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B12292789.png)
![3-[(Acetyloxy)methyl]-7-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12292791.png)
![Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate](/img/structure/B12292799.png)
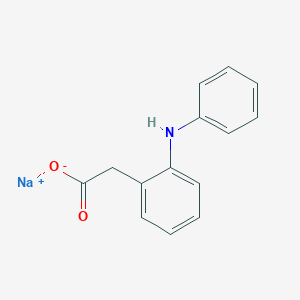
![beta-D-Glucopyranoside, 2-[(4-Methoxyphenyl)Methyl]-3-thienyl (9CI)](/img/structure/B12292803.png)
![8-[(S)-Hydroxy[4-(phenylmethoxy)phenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester](/img/structure/B12292818.png)
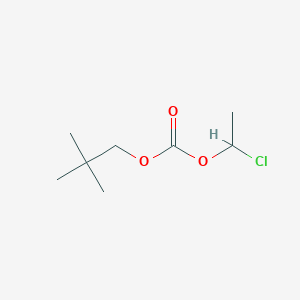
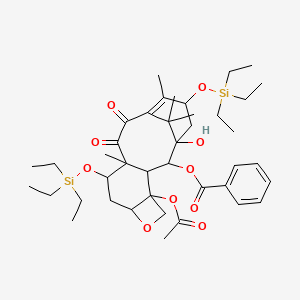
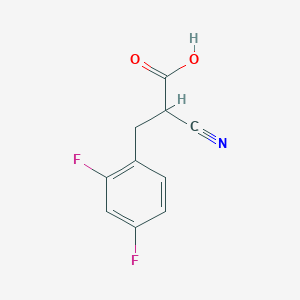
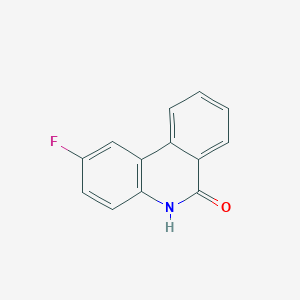

![N-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide](/img/structure/B12292851.png)
